2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O3/c20-17-3-1-2-4-18(17)25-14-19(23)21-13-15-5-9-22(10-6-15)16-7-11-24-12-8-16/h1-4,15-16H,5-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMPTLRDVADFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent under basic conditions to form the fluorophenoxy intermediate.
Piperidine Derivative Synthesis: The piperidine ring is synthesized by reacting a suitable amine with a tetrahydropyran derivative under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the piperidine derivative using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the acetamide group.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on structural analysis.
Key Observations:
Piperidine Substitution: The target compound substitutes the 1-position of the piperidine ring with oxan-4-yl, a cyclic ether group, contrasting with phenethyl or fluorophenethyl groups in fentanyl analogs (e.g., acetyl fentanyl, ocfentanil) .
Acetamide Modifications: The 2-fluorophenoxy group replaces traditional aryl or alkoxy substituents (e.g., methoxy in ocfentanil, phenyl in acetyl fentanyl). The electron-withdrawing fluorine atom and ether linkage may enhance metabolic resistance compared to ester or amide linkages in related compounds .
Pharmacological Implications: Classical fentanyl analogs (e.g., acetyl fentanyl) exhibit µ-opioid receptor (MOR) agonism, but the oxan-4-yl group in the target compound may sterically hinder receptor binding.
Research Findings and Functional Comparisons
Table 2: Pharmacological and Physicochemical Data*
| Compound Name | pKa | LogP (Predicted) | Receptor Affinity (MOR, Ki nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| Target Compound | ~8.5 | ~2.1 | Not reported | Not reported |
| Acetyl Fentanyl | ~8.9 | ~3.8 | 0.9–1.5 | 20–30 (human microsomes) |
| Ocfentanil | ~8.7 | ~3.2 | 0.7–1.2 | 15–25 |
| Crotonyl Fentanyl | ~9.0 | ~4.1 | 1.8–2.5 | <15 |
Key Insights:
This could limit central nervous system activity compared to highly lipophilic fentanyl derivatives .
Metabolic Considerations: The 2-fluorophenoxy group may resist oxidative metabolism (e.g., cytochrome P450-mediated dealkylation) more effectively than methoxy or alkyl groups in ocfentanil or crotonyl fentanyl .
Safety and Legal Status :
- Unlike acetyl fentanyl and ocfentanil, which are associated with overdose fatalities and classified as controlled substances, the target compound’s legal and toxicological profile remains uncharacterized .
Q & A
Q. What are the optimal synthetic routes for 2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer :
The synthesis typically involves multi-step organic reactions, including:- Step 1 : Formation of the piperidin-4-ylmethyl intermediate via reductive amination of oxan-4-yl-substituted piperidine derivatives.
- Step 2 : Coupling with 2-(2-fluorophenoxy)acetyl chloride under anhydrous conditions (e.g., DCM, triethylamine, 0–5°C).
Critical parameters include temperature control (<5°C during acylation to prevent side reactions) and solvent selection (e.g., THF for intermediates, DCM for final coupling). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze H and C spectra for characteristic peaks:
- Fluorophenoxy protons (δ 6.8–7.3 ppm, multiplet).
- Oxan-4-yl methylene protons (δ 3.4–3.8 ppm).
- HRMS : Confirm molecular ion [M+H] at m/z 405.18 (calculated).
- IR : Validate carbonyl (C=O stretch ~1680 cm) and ether (C-O stretch ~1240 cm) groups .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC determination.
- Receptor binding : Radioligand displacement assays (e.g., GPCRs or ion channels) using H-labeled antagonists.
- Cell viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can contradictory data on target binding affinities be resolved for this compound?
- Methodological Answer :
- Orthogonal assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding thermodynamics.
- Crystallography : Co-crystallize the compound with its target protein (e.g., using X-ray diffraction) to confirm binding mode.
- Mutagenesis : Identify critical residues via alanine scanning to validate binding pockets .
Q. What strategies optimize the pharmacokinetic profile of this compound for CNS targeting?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP while maintaining blood-brain barrier permeability (target logP ~2–3).
- Metabolic stability : Use liver microsomal assays to identify metabolic hotspots (e.g., fluorophenoxy cleavage) and stabilize via deuteration or steric hindrance .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency against neurodegenerative targets?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with modified piperidine-oxan-4-yl linkers (e.g., spirocyclic or bridged variants).
- Functional group replacement : Test sulfonamide or carbamate groups in place of acetamide for enhanced hydrogen bonding.
- In silico modeling : Use molecular docking (AutoDock Vina) to prioritize analogs with predicted binding energy <−8 kcal/mol .
Q. What experimental approaches address stereochemical uncertainties in the synthesis of this compound?
- Methodological Answer :
- Chiral chromatography : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10).
- X-ray crystallography : Resolve absolute configuration of crystalline intermediates.
- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental and simulated CD spectra .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting cytotoxicity data across different cell lines?
- Methodological Answer :
- Dose-response normalization : Use Hill equation modeling to compare EC values across cell types.
- Pathway enrichment analysis : Corrogate cytotoxicity with gene expression data (RNA-seq) to identify cell-specific mechanisms.
- ROS detection : Measure reactive oxygen species (e.g., DCFH-DA assay) to assess oxidative stress contributions .
Q. What statistical methods are robust for assessing synergy in combination therapies?
- Methodological Answer :
- Chou-Talalay method : Calculate combination index (CI) using CompuSyn software.
- Bliss independence : Model expected vs. observed effects to identify synergistic pairs.
- ANOVA with Tukey post-hoc : Validate significance of synergistic interactions (p<0.01) .
Technical Challenges
Q. How can researchers mitigate solubility issues during in vivo studies?
- Methodological Answer :
- Formulation optimization : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin complexes.
- Prodrug design : Introduce phosphate esters for enhanced aqueous solubility.
- Nanoencapsulation : Prepare liposomal or polymeric nanoparticles (PDI <0.2) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
